N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a thiazole ring (substituted with a methyl group), a piperidine scaffold, and a [1,2,4]triazolo[4,3-b]pyridazine moiety with a trifluoromethyl substituent. This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to trifluoromethyl groups and heteroaromatic systems .
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7OS/c1-9-8-20-15(28-9)21-13(27)10-4-6-25(7-5-10)12-3-2-11-22-23-14(16(17,18)19)26(11)24-12/h2-3,8,10H,4-7H2,1H3,(H,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMJAFOMTMYIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the construction of the triazole and pyridazine rings. The final step involves the coupling of these heterocyclic units with piperidine-4-carboxamide under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The trifluoromethyl group on the triazolo[4,3-b]pyridazine ring activates adjacent positions for nucleophilic substitution due to its electron-withdrawing nature. Reactions typically occur at the pyridazine C6 position (adjacent to the triazole moiety).
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Halogenation | NCS (N-chlorosuccinimide), DMF, 80°C | Substitution with Cl at C7 of pyridazine | |
| Amination | NH₃/EtOH, Pd/C, 100°C | Introduction of -NH₂ at C7 |
Mechanistic Insight : The trifluoromethyl group stabilizes transition states via inductive effects, facilitating substitution at activated positions.
Amide Bond Reactivity
The piperidine-4-carboxamide group undergoes hydrolysis and condensation reactions.
Stability : The amide bond resists enzymatic cleavage, enhancing metabolic stability in biological systems .
Thiazole Ring Modifications
The 5-methylthiazole substituent participates in electrophilic substitution and coordination chemistry.
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Bromination | Br₂, AcOH, 0°C | Bromination at C4 of thiazole | |
| Metal Coordination | Pd(OAc)₂, DMSO | Formation of Pd-thiazole complexes |
Electronic Effects : The methyl group at C5 slightly deactivates the thiazole ring, directing electrophiles to C4 .
Cross-Coupling Reactions
The pyridazine ring supports palladium-catalyzed coupling reactions.
Scope : Coupling reactions are regioselective for the pyridazine C7 position due to steric and electronic factors .
Oxidation and Reduction
The piperidine ring undergoes redox transformations under controlled conditions.
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Piperidine → Pyridine N-oxide | |
| Reduction | NaBH₄, MeOH, 0°C | Saturation of any unsaturated bonds |
Limitations : Over-oxidation risks exist for the carboxamide group under harsh conditions.
Triazole Ring Reactivity
The triazolo[4,3-b]pyridazine core participates in cycloaddition and alkylation.
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Huisgen Cycloaddition | CuI, DIPEA, DMSO | Triazole functionalization | |
| N-Alkylation | MeI, K₂CO₃, DMF, 60°C | Methylation at N2 of triazole |
Regioselectivity : Alkylation favors the N2 position due to steric shielding at N1 by the pyridazine ring.
Key Structural Influences on Reactivity
-
Trifluoromethyl Group : Enhances electrophilicity of the pyridazine ring and stabilizes intermediates.
-
Thiazole Substituent : Modulates electron density and directs electrophiles to specific positions .
-
Piperidine Carboxamide : Provides steric bulk, limiting accessibility to the piperidine nitrogen .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in targeting kinase enzymes and GPCRs. Further studies are needed to explore its catalytic applications and metabolic pathways.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of thiazole compounds exhibit anti-inflammatory effects. For instance, studies on related thiazolyl amides have demonstrated their ability to inhibit inflammation in animal models. The mechanisms typically involve the modulation of inflammatory pathways and reduction of oxidative stress markers, suggesting that the compound could be effective in treating inflammatory diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising results against various cancer cell lines, including hepatocellular carcinoma and breast carcinoma. In vitro assays revealed significant cytotoxic effects with IC50 values indicating effective concentrations for therapeutic use. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole or piperidine moieties can enhance potency against specific cancer types .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Preliminary studies indicate that N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide may inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .
Neurological Applications
Emerging research suggests that compounds with similar structures can influence neurological pathways. The potential neuroprotective effects of thiazole derivatives have been explored in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neurotransmitter systems positions this compound as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease .
Pain Management
The compound's interaction with pain pathways has been investigated, particularly through its influence on P2X purinoceptors, which are implicated in pain signaling. By acting as an antagonist or modulator of these receptors, this compound could provide a novel approach to pain management therapies .
Summary Table of Applications
Case Studies and Research Findings
Case Study 1: Anti-inflammatory Activity
A study conducted on thiazole derivatives showed significant inhibition of paw edema in mice induced by carrageenan. The results indicated that structural modifications led to varying degrees of anti-inflammatory activity, highlighting the importance of chemical structure in therapeutic efficacy.
Case Study 2: Anticancer Efficacy
Research published in MDPI evaluated several thiazole derivatives against human cancer cell lines. The findings revealed that specific substitutions on the thiazole ring enhanced cytotoxicity significantly compared to unsubstituted analogs.
Case Study 3: Antimicrobial Testing
A comprehensive evaluation demonstrated that certain thiazole-based compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The data suggest that these compounds could serve as leads for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Motifs
The compound’s structural uniqueness lies in its hybrid architecture. Key comparisons include:
Key Observations :
- The trifluoromethyl group in the target compound enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogs .
- Piperidine vs.
- Thiazole substitution (e.g., methyl in target vs. bromophenyl in 9c ) influences steric and electronic properties.
Enzyme Inhibition and Binding Affinity
Limited quantitative data exist for the target compound, but comparisons with structural analogs provide insights:
Notes:
- The trifluoromethyl group in the target compound may confer stronger target binding than non-fluorinated analogs (e.g., Compound 9c ).
- Piperidine’s rigidity could reduce off-target effects compared to piperazine-based compounds .
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological effects based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the thiazole and triazole moieties is crucial for enhancing biological activity. The synthetic routes often utilize methods such as cyclization and condensation reactions to achieve the desired heterocyclic structures.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of triazole have shown significant antiproliferative effects against human colon cancer cell lines, such as HCT-116 and HT-29. One specific derivative demonstrated an IC50 range of 6.587 to 11.10 µM against HT-29 cells, indicating strong anticancer activity through the activation of mitochondrial apoptotic pathways by up-regulating Bax and down-regulating Bcl2, leading to caspase activation and cell death .
Antimicrobial Activity
Compounds with similar structural features have also exhibited antimicrobial properties. The 1,2,4-triazole core is known for its broad-spectrum activity against various pathogens. For example, certain derivatives have been reported to possess moderate activities against Staphylococcus aureus and Enterococcus faecalis . The presence of the thiazole ring enhances these antimicrobial effects due to its ability to interact with microbial enzymes.
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. The structure of this compound suggests it may exhibit similar antifungal properties as other triazoles that have been shown to inhibit fungal growth effectively .
Additional Biological Activities
Beyond anticancer and antimicrobial effects, compounds featuring the 1,2,4-triazole framework have been explored for their anti-inflammatory and analgesic properties. These activities are attributed to their ability to inhibit various enzymes involved in inflammatory pathways . Furthermore, molecular docking studies suggest that these compounds can effectively bind to target enzymes due to their structural flexibility and ability to form hydrogen bonds .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and triazole groups significantly influence biological activity. For instance:
- Substituents on the thiazole : Methyl groups enhance lipophilicity and cellular uptake.
- Trifluoromethyl group : This moiety increases biological potency by improving binding affinity to target proteins.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Anticancer Study : A compound structurally similar to this compound was tested in vitro against various cancer cell lines with promising results indicating apoptosis via mitochondrial pathways.
- Antimicrobial Evaluation : A series of 1,2,4-triazole derivatives were evaluated for their activity against a panel of bacteria and fungi. Results showed that modifications led to enhanced efficacy against resistant strains.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic coupling. A general approach includes:
Piperidine-4-carboxamide backbone formation : React piperidine-4-carboxylic acid derivatives with coupling agents (e.g., EDCI/HOBt) under anhydrous conditions in DMF or DCM .
Triazolopyridazine coupling : Introduce the trifluoromethyl-triazolo[4,3-b]pyridazine moiety via nucleophilic aromatic substitution (SNAr) using K2CO3 as a base in polar aprotic solvents (e.g., DMF) at 80–100°C .
Thiazole ring functionalization : Attach the 5-methylthiazol-2-yl group via amide bond formation, monitored by TLC for completion .
Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for nucleophile:electrophile) to mitigate side reactions like hydrolysis of the trifluoromethyl group .
Q. What structural features of this compound contribute to its biological activity?
- Methodological Answer : Key structural determinants include:
- Triazolo[4,3-b]pyridazine core : Enhances π-π stacking with enzyme active sites (e.g., kinase ATP-binding pockets) .
- Trifluoromethyl group : Increases lipophilicity (logP) and metabolic stability by resisting cytochrome P450 oxidation .
- 5-Methylthiazole moiety : Improves solubility via hydrogen bonding with solvent or target residues .
X-ray crystallography or NMR studies (e.g., , , ) can validate intramolecular interactions, such as hydrogen bonding between the piperidine NH and triazole N .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., dehalogenated byproducts) using a C18 column with acetonitrile/water gradients .
- NMR Spectroscopy : Confirm regiochemistry of the triazolo-pyridazine ring ( and ) and trifluoromethyl group () .
- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring and confirm intermolecular hydrogen bonds (e.g., N–H···N interactions) .
Q. What preliminary biological screening assays are suitable for evaluating this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., Kinase Glo) to measure IC50 against kinases or phosphodiesterases .
- Cytotoxicity Profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with EC50 values compared to positive controls (e.g., doxorubicin) .
- Solubility Assessment : Perform shake-flask experiments in PBS (pH 7.4) to determine thermodynamic solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing competing side reactions (e.g., dimerization or oxidation)?
- Methodological Answer :
- Protecting Group Strategy : Temporarily protect the piperidine NH with Boc groups during triazolo-pyridazine coupling to prevent undesired nucleophilic attacks .
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective thiazole functionalization, reducing dimerization .
- Low-Temperature Reactions : Conduct SNAr steps at 0–5°C to slow hydrolysis of the trifluoromethyl group .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out artifacts from fluorescent compound interference .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .
- Physicochemical Adjustments : Modify buffer conditions (e.g., DMSO concentration ≤0.1%) to avoid compound aggregation, a common source of false positives .
Q. What strategies address poor pharmacokinetic properties (e.g., low oral bioavailability) in preclinical models?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carbonate) to the piperidine carboxylate, improving intestinal absorption .
- Cosolvent Formulations : Use PEG 400 or cyclodextrins to enhance aqueous solubility without altering chemical stability .
- Metabolic Soft Spots : Identify labile sites (e.g., thiazole methyl groups) via liver microsome assays and replace with deuterium or fluorine to slow CYP450-mediated degradation .
Q. How to elucidate the structure-activity relationship (SAR) for analogs with modified heterocyclic cores?
- Methodological Answer :
- Scaffold Hopping : Synthesize analogs replacing triazolo-pyridazine with triazolo[3,4-b]thiadiazole or imidazo[1,2-a]pyridine, then correlate activity shifts with computational docking (e.g., AutoDock Vina) .
- Free-Wilson Analysis : Systematically vary substituents (e.g., methyl → ethyl on thiazole) and model activity contributions using multivariate regression .
- Crystal Structures : Co-crystallize analogs with target proteins (e.g., kinases) to map binding interactions and guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
